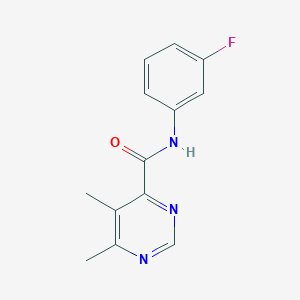![molecular formula C7H13N5O2 B2894151 ethyl 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetate CAS No. 321432-52-4](/img/structure/B2894151.png)
ethyl 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetate is a chemical compound with a complex structure that includes a tetraazole ring and a dimethylamino group
作用機序
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to interact with a variety of biological targets, including cancer cells, microbes, and various types of disorders in the human body .
Mode of Action
Similar compounds, like deanol, have been used in the treatment of attention deficit-hyperactivity disorder (adhd), alzheimer’s disease, autism, and tardive dyskinesia . This suggests that ethyl 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetate might interact with its targets in a way that modulates neurological and psychological processes.
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological activities, suggesting that this compound may also interact with multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetate typically involves the reaction of ethyl bromoacetate with 5-(dimethylamino)-1H-1,2,3,4-tetraazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Ethyl 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with an amine could produce an amide derivative.
科学的研究の応用
Ethyl 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
Ethyl 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylate: This compound has a similar ester group but a different heterocyclic ring.
Ethyl 2-(dimethylaminomethyl)-1-methyl-6-pyridin-3-yl-1H-indole-3-carboxylate: This compound also contains a dimethylamino group and an ester group but has a different core structure.
Uniqueness
Ethyl 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetate is unique due to its tetraazole ring, which imparts distinct chemical and biological properties. The combination of the tetraazole ring and the dimethylamino group makes it a versatile compound for various applications.
特性
IUPAC Name |
ethyl 2-[5-(dimethylamino)tetrazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5O2/c1-4-14-6(13)5-12-7(11(2)3)8-9-10-12/h4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQDRNACCWOILI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=NN=N1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-dimethylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2894073.png)
![2-(4-Ethoxyphenyl)-5-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2894075.png)
![ethyl 2-(4-methanesulfonylbenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2894076.png)
![7-(3,5-dimethylphenyl)-3-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2894077.png)

![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride](/img/structure/B2894082.png)
![N-(sec-butyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2894083.png)

![(4-{[2-(4-Chlorophenyl)ethyl]amino}-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone](/img/structure/B2894088.png)

![1-Amino-8-azaspiro[3.5]nonan-3-ol;dihydrochloride](/img/structure/B2894090.png)

